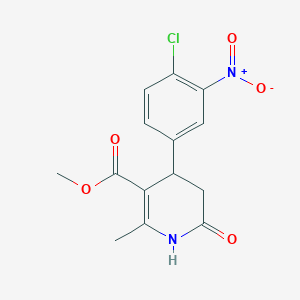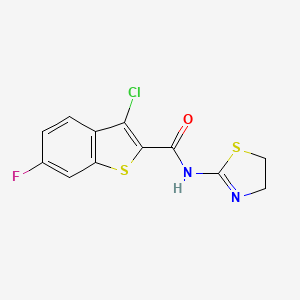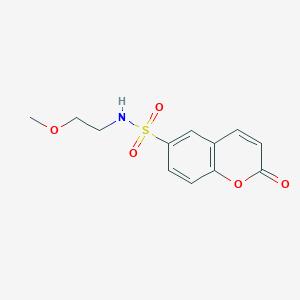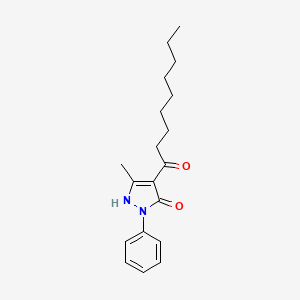
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is a synthetic compound that belongs to the family of herbicides known as aryloxyphenoxypropionates. This herbicide is widely used in agriculture to control grassy weeds in crops such as maize, wheat, and rice. The chemical formula of this herbicide is C17H18ClNO4, and it has a molecular weight of 347.79 g/mol.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC). ACC is involved in the biosynthesis of fatty acids, which are essential for the growth and development of plants. By inhibiting ACC, the herbicide disrupts the biosynthesis of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide have been extensively studied. The compound has been shown to inhibit the growth and development of plants by disrupting the biosynthesis of fatty acids. It has also been shown to affect the metabolism of carbohydrates and amino acids in plants.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide in lab experiments include its high potency and selectivity for inhibiting ACC. The compound is also readily available and relatively inexpensive. However, the use of this herbicide in lab experiments requires careful handling and disposal due to its toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide. These include:
1. Developing new herbicides with improved selectivity and potency for ACC inhibition.
2. Studying the potential use of this herbicide as a fungicide and insecticide.
3. Investigating the environmental impact of this herbicide and developing strategies to minimize its impact on non-target organisms.
4. Studying the mechanism of resistance to this herbicide in plants and developing strategies to overcome resistance.
5. Investigating the potential use of this herbicide in combination with other herbicides to improve weed control efficacy.
Synthesemethoden
The synthesis of 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 4-methyl-2-nitrophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobutyryl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its herbicidal properties. It is widely used in agriculture to control grassy weeds in crops such as maize, wheat, and rice. The compound has also been studied for its potential use as a fungicide and insecticide.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-12-4-9-15(16(11-12)20(22)23)19-17(21)3-2-10-24-14-7-5-13(18)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTMJMYIMAMKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4942443.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)

![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)
![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)

![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)

![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)
